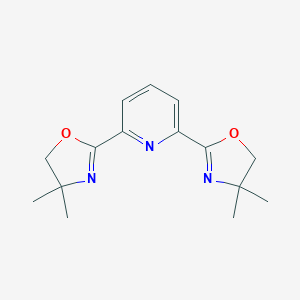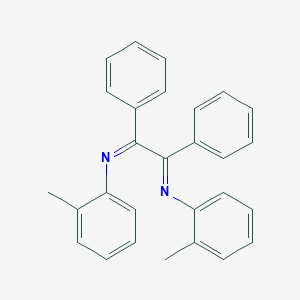![molecular formula C29H26N4O2 B283086 8,9-Diethoxy-3-phenyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283086.png)
8,9-Diethoxy-3-phenyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,9-Diethoxy-3-phenyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile is a chemical compound that has been of interest to scientists due to its potential for use in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in lab experiments. In
Wirkmechanismus
The mechanism of action of 8,9-Diethoxy-3-phenyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth. It has also been shown to have antioxidant properties.
Biochemical and Physiological Effects:
8,9-Diethoxy-3-phenyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8,9-Diethoxy-3-phenyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile in lab experiments is its potential for use in the development of new drugs. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases. However, one limitation of using this compound in lab experiments is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for the study of 8,9-Diethoxy-3-phenyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile. One direction is the further study of its mechanism of action and biochemical and physiological effects. Additionally, this compound could be studied for its potential use in the treatment of other neurodegenerative disorders and diseases. Further research could also focus on the development of new drugs based on this compound.
Synthesemethoden
The synthesis of 8,9-Diethoxy-3-phenyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile has been achieved using various methods. One such method involves the reaction of 2-phenyl-3,4-dihydroisoquinolin-1(2H)-one with phenylhydrazine to form 2-(phenyldiazenyl)-3,4-dihydroisoquinolin-1(2H)-one. This compound is then reacted with ethyl cyanoacetate and diethyl sulfate to form 8,9-Diethoxy-3-phenyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile.
Wissenschaftliche Forschungsanwendungen
8,9-Diethoxy-3-phenyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile has been studied for its potential use in scientific research. This compound has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, this compound has been studied for its potential use in the development of new drugs.
Eigenschaften
Molekularformel |
C29H26N4O2 |
|---|---|
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
8,9-diethoxy-3-phenyl-2-phenyldiazenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C29H26N4O2/c1-3-34-25-17-21-15-16-33-28(20-11-7-5-8-12-20)27(32-31-22-13-9-6-10-14-22)24(19-30)29(33)23(21)18-26(25)35-4-2/h5-14,17-18H,3-4,15-16H2,1-2H3 |
InChI-Schlüssel |
SJBZYUPRRJGDBE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)CCN3C2=C(C(=C3C4=CC=CC=C4)N=NC5=CC=CC=C5)C#N)OCC |
Kanonische SMILES |
CCOC1=C(C=C2C(=C1)CCN3C2=C(C(=C3C4=CC=CC=C4)N=NC5=CC=CC=C5)C#N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(1-phenylethylidene)amino]phenyl}methanesulfonamide](/img/structure/B283006.png)


![N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine](/img/structure/B283012.png)
![6-[(Z)-2-(2-hydroxyanilino)-1,2-diphenylethenyl]iminocyclohexa-2,4-dien-1-one](/img/structure/B283014.png)

![N-[1-methyl-2-(1-naphthylimino)propylidene]naphthalen-1-amine](/img/structure/B283016.png)
![N-(1-naphthyl)-N-[2-(1-naphthylimino)ethylidene]amine](/img/structure/B283017.png)

![N-{1,3-bis[(2-methylphenoxy)acetyl]-2-sulfido-1,3,2-diazaphospholidin-2-yl}-N,N-diethylamine](/img/structure/B283021.png)
![N-[1,3-bis(phenoxyacetyl)-2-sulfido-1,3,2-diazaphospholidin-2-yl]-N,N-diethylamine](/img/structure/B283022.png)
![Methyl 6-benzyl-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283023.png)

